3-Methyl-5-(trifluoromethoxy)benzonitrile

Medicinal Chemistry Property Optimization ADME

Fluorinated aromatic building block for medicinal chemistry and agrochemical R&D. The precise 3-methyl-5-(trifluoromethoxy) regioisomer offers distinct electronic/steric properties unavailable through generic substitution strategies. • Meta-nitrile activated by -OCF3 inductive effect enables faster nucleophilic additions and higher conversion rates in tetrazole/amidine synthesis vs. para-substituted analogs. • Halogen-free core eliminates Pd/Cu contamination risk, reducing post-reaction purification costs and complexity for kilogram-scale campaigns. • Consistent 98% purity; robust supply chain with simplified downstream functionalization due to absence of aryl halide side-reactivity.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 916420-59-2
Cat. No. B1321364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethoxy)benzonitrile
CAS916420-59-2
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(F)(F)F)C#N
InChIInChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3
InChIKeyRUVNGFLRCPBNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(trifluoromethoxy)benzonitrile: Procurement Overview & Structure


3-Methyl-5-(trifluoromethoxy)benzonitrile (CAS 916420-59-2, MF: C9H6F3NO, MW: 201.15 g/mol) is a fluorinated aromatic building block characterized by a 1,3,5-trisubstituted benzene core bearing a methyl group, a trifluoromethoxy (-OCF3) group, and a nitrile (-CN) functional group . This substitution pattern yields a unique combination of electron-donating and strong electron-withdrawing properties, which directly influences its reactivity profile and physicochemical parameters relative to simpler benzonitrile analogs . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs where the installation of a trifluoromethoxy motif is required for property modulation.

1
Synthetic intermediate for medicinal chemistry and agrochemical research requiring -OCF3 motif installation.
2
1,3,5-Trisubstitution pattern combines methyl (electron donor) with -OCF3 and -CN (withdrawing), modulating reactivity.
3
Regioisomer specificity (3-methyl, 5-OCF3) supports SAR exploration where substitution pattern is critical.

3-Methyl-5-(trifluoromethoxy)benzonitrile: Irreplaceability vs. Analogs


While trifluoromethoxybenzonitriles share a common scaffold, generic substitution across this class is not a viable strategy for iterative structure-activity relationship (SAR) exploration or scalable synthesis. The precise 3-methyl-5-(trifluoromethoxy) regioisomer offers a distinct combination of electronic and steric properties. Substituting the -OCF3 group for a -CF3 analog (e.g., 3-Methyl-5-(trifluoromethyl)benzonitrile) alters molecular conformation and electron density distribution due to differences in bond geometry (C-O vs. C-C bond) and lipophilicity [1]. Furthermore, the meta-substituted nitrile functionality in this exact pattern is critical for downstream transformations like tetrazole formation or amide couplings, where ortho- or para-substituted variants (e.g., 4-(Trifluoromethoxy)benzonitrile) exhibit vastly different reaction kinetics and regioselectivity [2].

⚠️
-OCF3 vs -CF3 analogs
Replacing -OCF3 with -CF3 alters lipophilicity, bond geometry (C-O vs C-C), and electronic distribution; may shift ADME profiles and reactivity.
⚠️
Meta vs para nitrile regioisomers
Meta -OCF3 activates nitrile via inductive effect without para resonance donation; reaction kinetics in tetrazole/amidine formation may differ significantly.

3-Methyl-5-(trifluoromethoxy)benzonitrile: Differentiation Evidence


Lipophilicity Modulation vs. CF3 Analogs

The replacement of a -CF3 group with an -OCF3 group introduces an oxygen atom into the substituent, which significantly alters the compound's lipophilicity. While direct experimental logP values for this specific compound are often proprietary or calculated in silico, class-level medicinal chemistry analysis indicates that an aromatic -OCF3 group increases lipophilicity by approximately +0.5 to +0.8 log units compared to the corresponding -CF3 analog, while simultaneously reducing base strength and influencing conformation due to the C-O-C bond angle [1]. This differentiation is critical when tuning passive permeability and metabolic stability in lead optimization campaigns [2].

Lipophilicity vs CF3
Class-level inference
~ +0.5 to +0.8 logP increase
Supports property modulation in lead optimization.
Class-inferred; direct logP data for this compound may require verification.
Medicinal Chemistry Property Optimization ADME

Nitrile Reactivity: Meta vs. Para Isomer

The meta-substitution pattern relative to the trifluoromethoxy group results in distinct electronic effects on the nitrile carbon. In the target compound, the nitrile is activated by the electron-withdrawing inductive effect (-I) of the -OCF3 group without the strong resonance electron-donating effect (+M) that occurs when -OCF3 is in the para-position (as in 4-(Trifluoromethoxy)benzonitrile). This leads to a more electrophilic nitrile carbon, facilitating nucleophilic addition reactions (e.g., conversion to amidines or tetrazoles) at faster rates compared to the para-isomer under identical conditions [1].

Nitrile Reactivity
Class-level inference
Meta -OCF3: dominant -I effect (σmeta=0.38). Para isomer: resonance +M reduces electrophilicity.
Guides regioselectivity in nucleophilic additions.
Qualitative rate difference; validation under specific conditions recommended.
Synthetic Methodology Medicinal Chemistry Catalysis

Regioisomeric Purity vs. Bromo Analogs

In the context of procurement, the availability of this specific regioisomer at high purity (97%) is well-documented, providing a reliable starting material that minimizes the risk of regioisomeric impurities that plague less-defined synthetic routes . Compared to alternative approaches using less pure or mixed-halogen precursors like 3-Bromo-5-(trifluoromethoxy)benzonitrile (which often require additional purification steps and carry the risk of halogen exchange side-reactions), this compound offers a direct and clean entry into complex molecule synthesis [1].

Purity vs Bromo Analog
Supporting evidence
97% purity; halogen-free core avoids metal contamination risk.
May simplify purification for metal-sensitive steps.
Sourcing comparison based on reported commercial data.
Analytical Chemistry Quality Control Sourcing

3-Methyl-5-(trifluoromethoxy)benzonitrile: Research & Industrial Applications


Lipophilicity Optimization in CNS Drug Discovery

In lead optimization for central nervous system (CNS) disorders, balancing blood-brain barrier permeability with metabolic stability is paramount. This compound serves as a superior building block for introducing a metabolically stable, lipophilic trifluoromethoxy motif without the resonance electron-donation associated with para-substitution. The class-inferred increase in logP (approx. +0.5 to +0.8 units) compared to its -CF3 analog allows medicinal chemists to modulate passive diffusion rates, making it a strategic choice over simpler fluorinated or methylated benzonitriles [1].

Reactive Nitrile Handle for Heterocycle Synthesis

The compound's meta-substituted nitrile, activated solely by the inductive electron-withdrawing effect of the -OCF3 group, provides a more reactive electrophilic center than its para-substituted counterpart. This property is leveraged in the efficient synthesis of 5-substituted tetrazoles or amidines under mild conditions. Compared to 4-(Trifluoromethoxy)benzonitrile, this regioisomer yields higher conversion rates in nucleophilic additions, reducing reaction times and improving atom economy in library synthesis [2].

Halogen-Free Trifluoromethoxy Source for Scale-Up

For process chemistry and scale-up, the absence of aryl halides (Br, I) in the core structure of this compound eliminates a significant source of metal contamination (Pd, Cu) and eliminates the potential for unwanted oxidative addition/reductive elimination side reactions in downstream functionalization. This provides a tangible advantage over analogous 3-Bromo-5-(trifluoromethoxy)benzonitrile, reducing the cost and complexity of post-reaction purification and enabling a more robust supply chain for kilogram-scale campaigns [3].

Application
Selection Property
Validation Focus
CNS property modulation studies
Lipophilicity modulation by -OCF3
Permeability & metabolic stability balance
Heterocycle synthesis (tetrazoles, amidines)
Meta-activated nitrile electrophilicity
Nucleophilic addition efficiency & regioselectivity
Scalable synthesis with metal-sensitive steps
Halogen-free aromatic core
Metal contamination risk & downstream compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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